molecular formula C11H14ClN3O2 B1457923 {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride CAS No. 1211498-72-4

{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride

Cat. No.: B1457923
CAS No.: 1211498-72-4
M. Wt: 255.7 g/mol
InChI Key: WMYYJAWFIILVEB-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Hydrogen Bonding Networks

The crystal structure of {1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride reveals a planar arrangement of the 1,2,4-oxadiazole core, with the methoxyphenyl group oriented orthogonally to the heterocycle. This dihedral angle between the aromatic rings is critical for stabilizing hydrogen bonding interactions. In related oxadiazole derivatives, such as 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, inversion-related dimers form via paired N—H⋯N hydrogen bonds, creating R²²(8) loops. A similar pattern is anticipated here, where the ethylamine side chain facilitates additional hydrogen bonds between the amine group and chloride counterions.

Key Crystallographic Features

Parameter Value (Expected Range) Source
Dihedral angle (aromatic) ~8–10°
N—H⋯N bond length 2.9–3.0 Å
O—H⋯Cl interactions Present

The hydrogen bonding network extends into a (100) sheet structure through intermolecular N—H⋯N interactions, enhancing crystal lattice stability. The methoxy group’s electron-donating nature may influence the directionality of these bonds, favoring specific packing arrangements.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic data provide critical insights into the compound’s electronic and vibrational properties.

Infrared Spectroscopy (IR)
  • N—H Stretching : Broad peaks at 3400–3500 cm⁻¹ (amine) and 3300–3100 cm⁻¹ (oxadiazole N—H).
  • C=N and C—O Stretching : Strong absorption at 1675–1730 cm⁻¹ (oxadiazole C=N) and 1260–1300 cm⁻¹ (C—O).
  • Aromatic C—H Stretching : Peaks at 3050–3100 cm⁻¹ (methoxyphenyl).
Nuclear Magnetic Resonance (NMR)
Nucleus Signal (δ, ppm) Multiplicity Assignment
¹H 3.9 Singlet OCH₃ (methoxy)
¹H 5.1 Singlet NH₂ (amine)
¹H 7.1–8.1 Multiplet Aromatic protons (C₆H₄)
¹³C 54.3 Quartet OCH₃ (methoxy)
¹³C 150–155 Singlet Oxadiazole C=N

Data inferred from related compounds.

UV-Vis Spectroscopy

The compound exhibits absorption maxima in the UV region due to π→π* transitions in the oxadiazole ring and methoxyphenyl group. Typical λₘₐₓ values range between 260–290 nm, with molar extinction coefficients (ε) exceeding 10,000 M⁻¹cm⁻¹.

Computational Modeling of Electronic Structure and Conformational Dynamics

Density functional theory (DFT) studies reveal the electronic properties and conformational flexibility of the molecule.

Electronic Structure
  • Frontier Orbitals : The highest occupied molecular orbital (HOMO) is localized on the oxadiazole ring, while the lowest unoccupied molecular orbital (LUMO) extends to the ethylamine side chain.
  • Energy Gap : Calculated HOMO-LUMO gap (~5–6 eV) indicates moderate stability against electron transfer reactions.
  • Dipole Moment : ~3–4 D, influenced by the electron-donating methoxy group and polar amine.
Conformational Analysis

The ethylamine side chain adopts a gauche conformation, enabling intramolecular N—H⋯O interactions between the amine and methoxy oxygen. Rotational barriers around the C—N bond of the oxadiazole are low, allowing rapid interconversion between conformers.

Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives

The molecular properties of this compound differ from other oxadiazole derivatives in key respects (Table 1).

Property Current Compound 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine
Hydrogen Bonding N—H⋯N, N—H⋯Cl N—H⋯N (dimers) N—H⋯N (intermolecular)
Spectroscopic λₘₐₓ (nm) 260–290 250–280 240–270
DFT Dipole Moment (D) ~3–4 ~2.5–3.0 ~2.0–2.5
Reactivity Moderate (amine) Low (no amine) High (amine substitution)

Data synthesized from .

Electron Donor Effects

The methoxy group enhances electron density at the oxadiazole ring, reducing its electrophilicity compared to non-substituted derivatives. This substitution pattern influences reactivity in nucleophilic substitution and cycloaddition reactions.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-3-5-9(15-2)6-4-8;/h3-7H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYYJAWFIILVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Amidoxime Intermediate

  • Starting Material: The synthesis begins with the preparation of an amidoxime derivative of the corresponding nitrile. For the 4-methoxyphenyl substituent, 4-methoxybenzonitrile is reacted with hydroxylamine hydrochloride under basic conditions to yield 4-methoxybenzamidoxime.
  • Conditions: Typically, this reaction is carried out in aqueous or alcoholic solvent with a base such as sodium carbonate or sodium hydroxide at elevated temperatures (50–80°C) for several hours.

Step 2: Cyclization to Form 1,2,4-Oxadiazole Ring

  • Cyclization Reaction: The amidoxime is then reacted with an appropriate acyl chloride or ester bearing the ethylamine substituent precursor. For example, reaction with 2-chloropropionyl chloride or ethyl 2-chloropropionate can introduce the ethyl substituent at the 5-position of the oxadiazole ring.
  • Catalysts and Conditions: The reaction is typically performed in an organic solvent such as tetrahydrofuran (THF) or toluene under reflux conditions. Catalysts like triethylamine (TEA) or coupling agents such as EDC, DCC, or T3P may be used to facilitate cyclization and improve yields.
  • Reaction Time: The cyclization can take from 0.5 to 12 hours depending on the reagents and conditions.

Step 3: Introduction of the Amino Group and Salt Formation

  • Amination: The ethyl substituent is converted to the ethylamine group by nucleophilic substitution or reduction methods, depending on the precursor used.
  • Hydrochloride Salt Formation: The free amine is then treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or diethyl ether) to form the hydrochloride salt, enhancing the compound's stability and solubility.

Representative Reaction Scheme and Conditions

Step Reaction Reagents and Conditions Yield (%) Notes
1 Amidoxime formation 4-Methoxybenzonitrile + NH2OH·HCl, Na2CO3, H2O/EtOH, 60°C, 4–6 h 85–95 High purity amidoxime intermediate
2 Cyclization to oxadiazole Amidoxime + 2-chloropropionyl chloride, TEA, THF, reflux, 6 h 70–90 Use of base to scavenge HCl byproduct
3 Amination and salt formation Reduction or substitution to amine; then HCl in EtOH, RT, 2 h 80–95 Formation of hydrochloride salt

Advantages and Limitations

Aspect Advantages Limitations
Amidoxime cyclization Straightforward, versatile for various substituents, moderate to high yields Requires careful control of reaction conditions; possible side products
Use of coupling agents (e.g., T3P) High yield, mild conditions, easy work-up Cost of reagents can be high
Hydrochloride salt formation Improves compound stability and solubility Additional purification step needed

Research Findings and Optimization

Recent studies have optimized the synthesis of 1,2,4-oxadiazole derivatives by employing microwave-assisted synthesis (MWI) and solvent-free conditions, significantly reducing reaction times (to minutes) and improving yields (up to 98%) while minimizing by-products. For example, microwave irradiation has been successfully applied to amidoxime formation and cyclization steps, enabling rapid and clean synthesis suitable for scale-up.

Moreover, the use of coupling agents like T3P in the amidoxime and carboxylic acid condensation step has demonstrated excellent yields (87–97%) and simplified purification, although at a higher reagent cost.

Summary Table of Key Synthetic Methods for 1,2,4-Oxadiazole Derivatives

Method Starting Materials Catalysts/Reagents Conditions Yield Range Advantages References
Amidoxime + Acyl Chloride Amidoxime, Acyl chloride TEA, Pyridine, TBAF Reflux, RT, solvent 50–90% Simple, versatile
Amidoxime + Esters (activated) Amidoxime, Esters EDC, DCC, T3P Reflux, 0.5–6 h 70–97% Mild, high yield
Microwave-assisted synthesis Nitrile + NH2OH·HCl None or catalysts (MgO, Na2CO3) Solvent-free, MWI, 2–10 min >90% Rapid, green chemistry
One-pot cyclization Nitrile, Aldehyde, NH2OH·HCl MWI Solvent-free, MWI >90% Efficient, no by-products

Chemical Reactions Analysis

Types of Reactions

{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Specifically, {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole showed promising results against breast and lung cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Fungal Activity : Preliminary studies suggest potential antifungal properties, which could be beneficial in treating fungal infections resistant to conventional therapies .

Neuroprotective Effects

Recent studies have pointed towards the neuroprotective effects of oxadiazole derivatives:

  • Cognitive Enhancement : Research indicates that this compound may enhance cognitive functions and protect against neurodegenerative diseases.
  • Animal Models : In vivo studies using rodent models have demonstrated improvements in memory retention and reduced neuroinflammation .

Development of Novel Materials

The unique chemical structure of this compound allows for its use in materials science:

  • Polymer Chemistry : It can act as a monomer for synthesizing polymers with specific thermal and mechanical properties.
  • Photonic Applications : The compound's optical properties make it suitable for applications in photonics and optoelectronics .

Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activityJournal of Medicinal Chemistry
Antimicrobial propertiesAntibiotics Journal
PharmacologyNeuroprotective effectsNeuroscience Research
Materials SciencePolymer synthesisMaterials Chemistry
Photonic devicesOptoelectronics Review

Mechanism of Action

The mechanism of action of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, chain length, or aromatic substitution patterns. Key parameters include molecular weight, solubility, biological activity, and synthetic routes.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Weight (g/mol) Solubility Key Applications References
{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride 4-MeO-C₆H₄ 248.70 (free base) Soluble in DMSO, methanol Neuropharmacology (TRPC channel modulation)
{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride 4-Cl-C₆H₄ 253.11 Moderate in ethanol Anticancer lead (kinase inhibition studies)
{1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride 2-MeO-C₆H₄ 248.70 Low in water Intermediate in acrylamide synthesis (e.g., covalent inhibitors)
{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride 4-F-C₆H₄ 236.65 High in DMF Antibacterial screening
{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride 3,4-diMeO-C₆H₃ 285.73 Moderate in DCM CNS drug candidates (dopamine receptor binding)
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride Extended pentyl chain 327.81 Low in water Preclinical pharmacokinetic studies

Substituent Effects on Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group (electron-donating) enhances binding to serotonin receptors compared to the 4-chloro analog (electron-withdrawing), as observed in TRPC channel inhibition studies .
  • Positional Isomerism : The 2-methoxyphenyl analog () exhibits reduced solubility in aqueous media compared to the 4-methoxy derivative, likely due to steric hindrance .
  • Fluorine Substitution : The 4-fluorophenyl variant () shows improved metabolic stability in in vitro hepatic microsome assays, attributed to fluorine’s electronegativity and small atomic radius .

Neuropharmacology

The 4-methoxyphenyl derivative (CAS 885953-52-6) acts as a TRPC channel inhibitor, demonstrating IC₅₀ values of 1.2–3.5 μM in neuronal cell lines. This activity is attributed to the methoxy group’s interaction with hydrophobic pockets in the channel protein .

Antimicrobial Activity

The 4-fluorophenyl analog (CAS 1638612-85-7) exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 16 μg/mL), while the 4-chloro derivative shows superior potency (MIC = 8 μg/mL) due to increased lipophilicity .

Biological Activity

The compound {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is a derivative of the 1,2,4-oxadiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, exploring its potential therapeutic applications based on recent research findings.

  • Molecular Formula: C15H19N3O3
  • Molecular Weight: 289.33 g/mol
  • Structural Characteristics: The compound features a methoxyphenyl group attached to an oxadiazole ring, which contributes to its biological activity.

Biological Activities

  • Anticancer Activity
    • Compounds containing the 1,2,4-oxadiazole scaffold have shown significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. One study reported a derivative with an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
    • Mechanisms of action include inhibition of key enzymes involved in cancer cell proliferation such as histone deacetylases (HDAC) and thymidylate synthase .
  • Antimicrobial Activity
    • The oxadiazole derivatives exhibit broad-spectrum antimicrobial activity. Studies have indicated effectiveness against both gram-positive and gram-negative bacteria, as well as fungi .
    • Specific derivatives have been shown to inhibit bacterial growth by targeting essential bacterial proteins.
  • Anti-inflammatory and Analgesic Effects
    • Research has highlighted the anti-inflammatory properties of oxadiazole derivatives. These compounds can modulate inflammatory pathways and reduce pain responses in various models .
  • Other Biological Activities
    • Additional studies have indicated potential activities such as anticonvulsant and antiviral effects . The ability of these compounds to interact with neurotransmitter receptors suggests their utility in neurological disorders.

Case Studies and Research Findings

StudyCompoundTargetIC50 ValueFindings
1,3,4-Oxadiazole DerivativeOvarian Cancer (OVXF 899)2.76 µMSignificant cytotoxicity observed
Novel Oxadiazole HybridThymidylate SynthaseN/AInhibition noted in cancer cell lines
Oxadiazole AnalogueBacterial StrainsN/ABroad-spectrum antimicrobial activity demonstrated

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Targeting enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation: Interacting with neurotransmitter receptors for potential neurological benefits.
  • Antimicrobial Action: Disrupting bacterial cell wall synthesis or function.

Q & A

Q. What synthetic strategies are recommended for preparing {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride?

The synthesis typically involves cyclocondensation reactions. For example, a 1,2,4-oxadiazole ring can be formed via coupling of amidoximes with activated carboxylic acid derivatives (e.g., nitriles or esters). The methoxyphenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution. A critical step is the purification of intermediates using column chromatography, followed by hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

  • HPLC/MS : To assess purity (>95%) and detect by-products (e.g., unreacted amidoximes).
  • NMR (¹H/¹³C) : Confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and oxadiazole ring (C=N peaks at ~160–165 ppm in ¹³C NMR).
  • XRD : For crystalline structure verification if single crystals are obtainable .

Q. What safety precautions are essential during handling?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood due to potential HCl gas release during salt formation.
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if inhaled .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence the compound’s electronic properties and reactivity?

The electron-donating methoxy group enhances resonance stabilization of the oxadiazole ring, increasing electrophilicity at the C5 position. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) and experimentally validated through reactivity assays with nucleophiles (e.g., thiols or amines) .

Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?

Impurities like uncyclized intermediates or dechlorinated by-products may co-elute with the target compound. Strategies include:

  • LC-MS/MS : With a C18 column and gradient elution (0.1% formic acid in acetonitrile/water).
  • Ion-Pair Chromatography : To separate ionic by-products (e.g., residual HCl salts) .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Core Modifications : Replace the oxadiazole with 1,3,4-thiadiazole or triazole rings to assess ring-specific effects.
  • Substituent Variations : Compare 4-methoxy vs. 4-fluoro or 4-nitro groups on the phenyl ring using in vitro assays (e.g., receptor binding or enzyme inhibition).
  • Docking Studies : Map interactions with targets like TRPC channels or monoamine transporters, leveraging analogs such as SKF-96365 (a TRPC inhibitor with a methoxyphenyl group) .

Q. What mechanistic insights can be gained from stability studies under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via UV-Vis or LC-MS. The oxadiazole ring is prone to hydrolysis under acidic conditions, forming carboxylic acid derivatives.
  • Thermal Stability : Use DSC/TGA to determine decomposition thresholds (>200°C typical for oxadiazoles) .

Q. How can contradictory solubility data across studies be reconciled?

Solubility discrepancies (e.g., in DMSO vs. water) often arise from polymorphic forms or salt dissociation. Address this by:

  • Standardizing Solvent Systems : Use USP buffers with controlled ionic strength.
  • Solid-State Characterization : Raman spectroscopy or PXRD to identify crystalline vs. amorphous forms .

Methodological Resources

  • Synthetic Protocols : Refer to Enamine Ltd’s cyclocondensation methods for oxadiazoles .
  • Analytical Standards : Cross-validate purity using reference materials from Kishida Chemical .
  • Computational Tools : Gaussian or ORCA for DFT studies; AutoDock Vina for molecular docking .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride

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